molecular formula C30H39NO4 B1682828 Vapiprost CAS No. 85505-64-2

Vapiprost

Numéro de catalogue B1682828
Numéro CAS: 85505-64-2
Poids moléculaire: 477.6 g/mol
Clé InChI: GQGRDYWMOPRROR-XUSMOFMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vapiprost is a potent dicyclopentadiene thromboxane receptor antagonist . It was being developed by Glaxo Wellcome in Japan . Vapiprost has been shown to be a potent and specific thromboxane (Tx)A2 receptor blocking drug in vitro using platelets and both vascular and airways smooth muscle preparations from different species .


Molecular Structure Analysis

The molecular formula of Vapiprost is C30H39NO4 . The molecular weight is 514.10 . The structure of Vapiprost is specified by the INN document as (Z)-(1R,2R,3S,5S) .


Physical And Chemical Properties Analysis

Vapiprost has a molecular weight of 514.10 . Its molecular formula is C30H39NO4 . The exact physical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Applications De Recherche Scientifique

Inhibition of Platelet Aggregation and ATP Release

Vapiprost, a thromboxane A2 receptor antagonist, has been studied for its effects on platelet aggregation and ATP release. In human platelets, it inhibits secondary aggregation and ATP release stimulated by various agonists, showing effectiveness within 30 minutes and sustaining for long periods. This inhibition is notable in both in vitro and ex vivo experiments, indicating its potential in managing conditions associated with platelet aggregation (Horie et al., 1997).

Prevention of Intra-Coronary Thrombosis

Vapiprost has been evaluated for its ability to prevent intra-coronary thrombosis. In a study involving anaesthetized dogs, it was found that vapiprost, along with other agents like aspirin and ticlopidine, significantly reduced the incidence of complete occlusion in an artificially stenosed coronary artery. This suggests a beneficial role for vapiprost in preventing coronary thrombosis, possibly due to its impact on thromboxane A2 and thrombin (White et al., 1994).

Antithrombotic Effects

The antithrombotic effect of vapiprost has been compared with other antiplatelet drugs using an arterial thrombosis model in rats. Vapiprost showed a potent antithrombotic effect, suggesting that its inhibition of mediator-induced vascular contractions, in addition to platelet aggregation, plays a significant role in preventing thrombogenesis (Takiguchi et al., 1992).

Pharmacodynamics and Pharmacokinetics

Studies on the pharmacodynamics and pharmacokinetics of vapiprost show its rapid clearance from plasma and its ability to produce immediate antagonism of thromboxane-induced platelet aggregation in whole blood. Its effectiveness in inhibiting platelet aggregation is observed at various doses, with a duration of inhibition longer than expected from plasma concentrations, suggesting its potent and sustained effects (Thomas et al., 1991).

Attenuation of Diabetes-Induced Retinal Vasoconstriction

Vapiprost has been studied for its role in attenuating diabetes-induced retinal vasoconstriction. In diabetic mice models, vapiprost administration prevented the decrease in retinal blood flow, suggesting its potential in managing diabetes-related vascular complications (Wright et al., 2009).

Combating Reocclusion after Thrombolysis

Vapiprost has been evaluated in combination with tissue-type plasminogen activator in a rat middle cerebral artery thrombosis model. The combination significantly improved the reopening of occluded arteries and reduced the area of cerebral infarction, indicating its effectiveness in preventing reocclusion after thrombolytic therapy (Umemura et al., 1993).

Influence of Age on Pharmacokinetics and Platelet Aggregation

The influence of age on the pharmacokinetics of vapiprost and its effects on platelet aggregation were investigated, indicating the necessity for dose adjustment in elderly populations. Population pharmacokinetics studies revealed that clearance in the elderly is reduced compared to younger individuals (Ohashi & Aso, 2001).

Vasorelaxation Effects on Canine Blood Vessels

Vapiprost has shown vasorelaxation effects on isolated canine blood vessels. It was found to relax arterial preparations constricted with thromboxane A2 analogues and prostaglandin F2 alpha, suggesting its role in managing vascular contractions (Matsuzaki et al., 1992).

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1-/t26-,27-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGRDYWMOPRROR-XUSMOFMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048256
Record name Vapiprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapiprost

CAS RN

85505-64-2
Record name Vapiprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85505-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vapiprost [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085505642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapiprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPIPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84XT1COAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapiprost
Reactant of Route 2
Vapiprost
Reactant of Route 3
Vapiprost
Reactant of Route 4
Vapiprost
Reactant of Route 5
Vapiprost
Reactant of Route 6
Reactant of Route 6
Vapiprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.